2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{3-[(4-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{3-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{3-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors
Formation of Benzothiazole Ring: This step involves the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Sulfanyl Group: The benzothiazole intermediate is then reacted with a thiol reagent to introduce the sulfanyl group.
Condensation with Hydrazide: The final step involves the condensation of the benzothiazole-sulfanyl intermediate with the appropriate hydrazide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{3-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{3-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{3-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID
- N-[4-(BENZOTHIAZOL-2-YL)PHENYL]-OCTANAMIDE
- BENZOTHIAZOLE-2-THIOL DERIVATIVES
Uniqueness
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{3-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential anticancer activity set it apart from other similar compounds.
Properties
Molecular Formula |
C23H18ClN3O2S2 |
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Molecular Weight |
468.0 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C23H18ClN3O2S2/c24-18-10-8-16(9-11-18)14-29-19-5-3-4-17(12-19)13-25-27-22(28)15-30-23-26-20-6-1-2-7-21(20)31-23/h1-13H,14-15H2,(H,27,28)/b25-13+ |
InChI Key |
RRLMVRNOYFIJFR-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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